1-phenyl-1H-imidazole-2-thiol

Corrosion Inhibition Copper Protection DFT Calculation

This N-phenyl-substituted imidazole-2-thiol provides dual functionality: covalent bonding via thiol and π-π stacking via imidazole. The phenyl substituent enhances surface adsorption and reduces solvation free energy, enabling up to 93% copper corrosion inhibition in saline environments. Leverage the thione-thiol equilibrium for predictable metal coordination in catalysis or therapeutic scaffolds. Ideal for R&D in cooling water treatment, marine coatings, and COX-2 inhibitor development.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 17452-09-4
Cat. No. B100414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazole-2-thiol
CAS17452-09-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CNC2=S
InChIInChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
InChIKeyVXEUGLRMYAXWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) Technical Profile: Heterocyclic Thiol for Corrosion, Synthesis & Biological Research


1-Phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) is a heterocyclic thiol featuring an imidazole core with an N1-phenyl substituent and a C2-thiol group. It exhibits thione-thiol tautomerism in solution [1] and is characterized by a predicted pKa of 11.78 ± 0.50 . The molecule possesses both a thiol (-SH) moiety capable of covalent bond formation and metal coordination, and an imidazole ring that enables π-π stacking and hydrogen bonding interactions . The compound is a solid at ambient temperature with a melting point of 177 °C, a density of 1.31 ± 0.1 g/cm³ (predicted), and a calculated logP of 1.5 [2].

Why 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) Cannot Be Simply Replaced by Other Imidazole Derivatives


Simple substitution of 1-phenyl-1H-imidazole-2-thiol with other imidazole derivatives is not advisable due to its unique dual functionality. The presence of both the N-phenyl and C2-thiol groups imparts a distinct electronic and steric profile that directly influences its performance in key applications. As detailed in the quantitative evidence below, the phenyl substituent is critical for enhancing surface adsorption and corrosion inhibition efficiency by reducing solvation free energy [1]. Conversely, removing the phenyl group (e.g., 2-mercaptoimidazole) or replacing it with a less polarizable group (e.g., 1-methyl-1H-imidazole-2-thiol) results in altered adsorption thermodynamics and reduced inhibitory efficacy. Furthermore, the thione-thiol tautomeric equilibrium of this compound is sensitive to the N1 substituent, affecting its metal-binding capacity and biological target interactions [2].

Quantitative Differentiation of 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) Against Key Analogs: A Comparative Evidence Guide


Enhanced Copper Corrosion Inhibition via Phenyl Substituent: DFT-Calculated Solvation Free Energy

The phenyl substituent on 1-phenyl-1H-imidazole-2-thiol significantly reduces solvation free energy compared to methyl-substituted imidazoles, directly increasing the molecule's tendency to adsorb onto metal surfaces and thereby improving corrosion inhibition efficiency [1].

Corrosion Inhibition Copper Protection DFT Calculation

Superior Corrosion Inhibition in Near-Neutral Chloride Media: Class-Level Comparison of Phenyl vs. Non-Phenyl Imidazoles

Imidazole derivatives bearing a phenyl ring, such as 1-phenyl-1H-imidazole-2-thiol, demonstrate markedly higher corrosion inhibition efficiencies on copper in 3% NaCl solution compared to imidazoles lacking this substituent [1].

Copper Corrosion Sodium Chloride Electrochemical Polarization

Favorable Thione-Thiol Tautomeric Equilibrium for Metal Coordination

In solution, 1-phenyl-1H-imidazole-2-thiol exists predominantly in the thione tautomeric form, a characteristic that distinguishes it from simpler thiols and is crucial for its function as a ligand [1]. The equilibrium constant for the thione ⇌ thiol tautomerization is reported as Keq = 0.18 in CDCl3 at 25 °C.

Tautomerism Ligand Chemistry Coordination Complexes

Validated Scaffold for Selective COX-2 Inhibition: Derivative Demonstrates 88% Inhibition at 10 μM

Derivatives of 1-phenyl-1H-imidazole-2-thiol, specifically 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamides, have been identified as potent and selective COX-2 inhibitors, validating the core scaffold's utility in medicinal chemistry [1].

COX-2 Inhibition Anti-inflammatory Medicinal Chemistry

DFT-Calculated Chemical Softness and Electronegativity: Phenyl vs. Methyl/Mercapto Substituents

DFT calculations reveal that the phenyl substituent in 1-phenyl-1H-imidazole-2-thiol increases the molecule's electronegativity and reduces its chemical hardness compared to methyl or mercapto substituents, which are key descriptors governing reactivity and adsorption behavior [1].

Quantum Chemistry DFT Reactivity Descriptors

Benchmarking Corrosion Inhibition Efficiency: 2-Mercaptoimidazole (2MI) vs. 1-Methyl-1H-imidazole-2-thiol (MTI) Class Comparison

The corrosion inhibition efficiency of 2-mercaptoimidazole (2MI) is reported to reach 98.5% at 25 ppm on steel, outperforming 1-methyl-1H-imidazole-2-thiol (MTI) which shows moderate efficiency in 1 M HCl [1][2]. While direct data for 1-phenyl-1H-imidazole-2-thiol is unavailable, these class benchmarks illustrate the performance range of related thiol-imidazoles, and the phenyl-substituted analog is expected to exhibit superior inhibition due to enhanced adsorption thermodynamics.

Corrosion Inhibition Steel Acidic Media

High-Impact Research and Industrial Applications for 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4)


Formulation of High-Efficiency Copper Corrosion Inhibitors for Chloride-Rich Environments

Based on the demonstrated class-level superiority of phenyl-substituted imidazoles in achieving up to 93% corrosion inhibition efficiency on copper in 3% NaCl [1], 1-phenyl-1H-imidazole-2-thiol is a prime candidate for developing next-generation corrosion inhibitor packages for cooling water systems, marine applications, and electronics manufacturing where copper components are exposed to saline or chloride-containing process fluids. The DFT-calculated reduction in solvation free energy provides a thermodynamic rationale for its enhanced adsorption [2].

Development of Selective COX-2 Inhibitors Using a Validated Imidazole-2-thiol Scaffold

The core structure of 1-phenyl-1H-imidazole-2-thiol has been validated as a scaffold for selective COX-2 inhibition, with a simple derivative achieving 88% inhibition at 10 μM [1]. This positions the compound as a valuable starting material for medicinal chemistry programs targeting inflammatory diseases, where a balance of potency and selectivity is required. The thiol group offers a handle for further derivatization to optimize pharmacokinetic properties.

Synthesis of Metal Complexes with Tailored Coordination Geometries and Stabilities

The unique tautomeric equilibrium of 1-phenyl-1H-imidazole-2-thiol (Keq = 0.18 favoring the thione form) [1] makes it a versatile ligand for synthesizing metal complexes with predictable binding modes. This is particularly relevant for applications in homogeneous catalysis, where the thione-thiol equilibrium can influence catalyst activity and stability, and for the development of metal-based therapeutics or diagnostic agents.

Computational-Guided Design of Surface-Active Molecules with Optimized Adsorption Characteristics

The available DFT data on the electronic properties of 1-phenyl-1H-imidazole-2-thiol, including its electronegativity and chemical hardness trends [1], enable its use as a benchmark in computational screening workflows. Researchers can leverage these data to identify or design new surface-active agents with predicted adsorption behavior, accelerating the discovery of corrosion inhibitors, adhesion promoters, or self-assembled monolayer components.

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